oryzalexin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

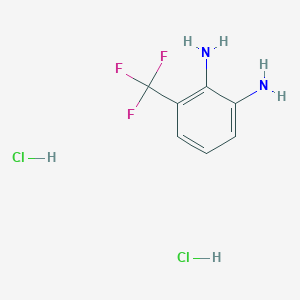

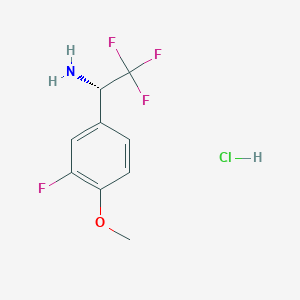

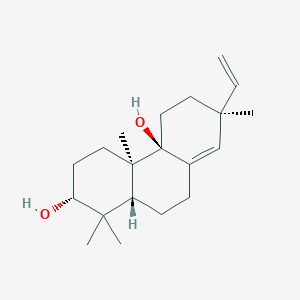

Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3α- and 9β-positions . It is one of the many diterpenoid phytoalexins produced by rice, reflecting the importance of these natural products in this important cereal crop plant .

Synthesis Analysis

The synthesis of this compound involves several steps. The production of Oryzalexin S, which is also derived from syn-CPP, requires hydroxylation at carbons 2 and 19 (C2 and C19), presumably catalyzed by cytochrome P450 (CYP) monooxygenases . The closely related CYP99A2 and CYP99A3, whose genes are also found in the c4BGC, catalyze the necessary C19-hydroxylation . The closely related CYP71Z21 and CYP71Z22, whose genes are found in the recently reported chromosome 7 BGC (c7BGC), catalyze subsequent hydroxylation at C2α .Molecular Structure Analysis

The molecular structure of this compound is(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-2,4b-diol . Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of this compound are complex and involve multiple steps. The production of Oryzalexin S, which is also derived from syn-CPP, requires hydroxylation at carbons 2 and 19 (C2 and C19), presumably catalyzed by cytochrome P450 (CYP) monooxygenases . The closely related CYP99A2 and CYP99A3, whose genes are also found in the c4BGC, catalyze the necessary C19-hydroxylation . The closely related CYP71Z21 and CYP71Z22, whose genes are found in the recently reported chromosome 7 BGC (c7BGC), catalyze subsequent hydroxylation at C2α .Physical And Chemical Properties Analysis

This compound is a low molecular weight antimicrobial compound . It is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3α- and 9β-positions .Applications De Recherche Scientifique

Herbicide and Antitumor Compound

Oryzalin, a derivative of oryzalexin, has been studied for its impact on microtubule dynamics and its potential as an antitumor agent. It has been found to inhibit microtubule polymerization in plant cells and also exhibits selective antitumor activity in animals. The specific mechanisms include inhibition of intracellular free Ca²⁺ signaling and colony formation in various cancer cell lines (Powis et al., 1997).

Phytoalexin with Antifungal Properties

Oryzalexins, including oryzalexin E, are a group of novel phytoalexins isolated from rice blast leaves infected with Pyricularia oryzae. They have demonstrated inhibitory activities against spore germination and germ tube growth of P. oryzae, suggesting a role in plant defense mechanisms against fungal infections (Akatsuka et al., 1985).

Impact on Plant Development and Cellular Structures

Studies have shown that oryzalin, a related compound, affects plant development by interfering with tubulin mRNA and protein levels in rice. This leads to changes in root and coleoptile growth, as well as alterations in the cellular microtubule array (Gianì et al., 1998).

Antiparasitic Potential

Oryzalin has been explored for its antiparasitic properties, particularly against Entamoeba histolytica and Entamoeba invadens. It inhibits the growth of these parasites and affects their life cycle, indicating potential use in antiparasitic therapies (Makioka et al., 2000).

Biotechnological Applications

The compound has been utilized in polyploid induction in orchids, suggesting potential applications in plant biotechnology and breeding programs (Miguel & Leonhardt, 2011).

Orientations Futures

The future directions of research on Oryzalexin E could involve further investigation of its biosynthesis and its potential applications. For instance, understanding the biosynthesis of this compound could be crucial for developing methods to enhance its production in rice, which could potentially improve the plant’s resistance to pathogens . Additionally, given the antimicrobial properties of phytoalexins, there could be potential for exploring the use of this compound in promoting human health .

Propriétés

Numéro CAS |

150943-96-7 |

|---|---|

Formule moléculaire |

C20H32O2 |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |

InChI |

InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1 |

Clé InChI |

RGLTYROISYBKIW-BDUQCRIQSA-N |

SMILES isomérique |

C[C@]1(CC[C@@]2(C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)O)C=C |

SMILES |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |

SMILES canonique |

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |

melting_point |

123-124°C |

Description physique |

Solid |

Synonymes |

oryzalexin E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]aminopiperidine-1-carboxylate](/img/structure/B1433255.png)

![2-Chloro-N-(piperidin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride](/img/structure/B1433256.png)

![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)